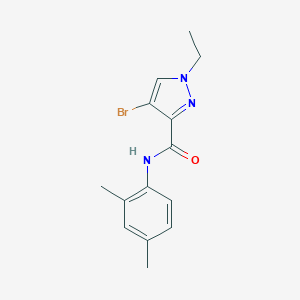![molecular formula C23H26N4O3 B280196 1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione, also known as BPIBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPIBA is a heterocyclic compound that contains both a pyrrolidine and benzimidazole ring in its structure.
Mecanismo De Acción
The mechanism of action of 1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione is not well understood. However, it has been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This compound has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various applications. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. This compound also has low stability in air and light, which can affect its properties.
Direcciones Futuras
There are several future directions for the study of 1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione. In medicinal chemistry, further studies are needed to investigate the anticancer, antibacterial, and antifungal properties of this compound. In material science, this compound can be used as a building block for the synthesis of various functional materials with specific properties. In catalysis, this compound can be used as a catalyst for the synthesis of new compounds with interesting properties. Overall, this compound has great potential for various applications, and further studies are needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of 1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione involves the reaction between 4-butoxyphenylhydrazine and ethyl 2-amino-3-(1H-benzimidazol-2-yl)acrylate in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified through column chromatography. The yield of this compound is around 50%.
Aplicaciones Científicas De Investigación
1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use as an antibacterial and antifungal agent.
In material science, this compound has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound has also been used as a ligand for the synthesis of metal complexes.
In catalysis, this compound has been used as a catalyst for various organic reactions such as Michael addition, aldol reaction, and Mannich reaction. This compound has also been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propiedades
Fórmula molecular |
C23H26N4O3 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-3-[(1-ethylbenzimidazol-2-yl)amino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H26N4O3/c1-3-5-14-30-17-12-10-16(11-13-17)27-21(28)15-19(22(27)29)25-23-24-18-8-6-7-9-20(18)26(23)4-2/h6-13,19H,3-5,14-15H2,1-2H3,(H,24,25) |
Clave InChI |
WCKRUYRNBZKICK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=NC4=CC=CC=C4N3CC |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=NC4=CC=CC=C4N3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)
![ethyl 5-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B280125.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280126.png)

![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
